Lipophilicity (LogP) Shift Relative to Des‑Methyl and Des‑Chloro 2‑Aminoquinoline Scaffolds
The hydrochloride salt of 2‑amino‑7‑chloro‑3‑methylquinoline exhibits a computed SlogP of 3.20 while the free base gives LogP 3.51 [REFS‑1][REFS‑2]. For the parent 2‑amino‑7‑chloroquinoline (CAS 137110‑43‑1, free base), a computed QSPR LogP of 3.22 is reported [REFS‑3]. The 3‑methyl group therefore contributes a ΔLogP of approximately +0.3, making the target compound measurably more lipophilic. When compared to the 4‑amino‑7‑chloroquinoline scaffold (measured LogP 2.24, ALOGPS 1.91) [REFS‑4], the 2‑amino regioisomer is roughly 1 log unit more lipophilic. This lipophilicity wedge has direct consequences for logD‑driven properties such as membrane permeability and CNS penetration potential.
| Evidence Dimension | Computed/experimental LogP |
|---|---|
| Target Compound Data | LogP 3.20 (SlogP, HCl salt) [REFS‑1]; LogP 3.51 (free base) [REFS‑2] |
| Comparator Or Baseline | 2‑Amino‑7‑chloroquinoline LogP 3.22 (QSPR) [REFS‑3]; 4‑Amino‑7‑chloroquinoline LogP 2.24 (ALOGPS)/1.91 (ChemAxon) [REFS‑4] |
| Quantified Difference | ΔLogP ≈ +0.3 vs. 2‑amino‑7‑chloroquinoline; ΔLogP ≈ +1.0–1.6 vs. 4‑amino‑7‑chloroquinoline |
| Conditions | Computed properties (SlogP, QSPR, ALOGPS, ChemAxon) from vendor and database entries under standard conditions. |
Why This Matters
The ~0.3 log‑unit increase relative to 2‑amino‑7‑chloroquinoline and ~1.0–1.6 log‑unit increase relative to the 4‑amino regioisomer allow finer control of lipophilicity‑driven ADME parameters when selecting a building block for lead optimization, directly informing the choice between these scaffolds for CNS‑penetrant vs. peripherally restricted programs.
- [1] Table 1, PMC. QSPR LogP 3.22 for 2-amino-7-chloroquinoline. https://pmc.ncbi.nlm.nih.gov (associated data). View Source
- [2] Human Metabolome Database (HMDB0247242). 4-Amino-7-chloroquinoline logP 2.24 (ALOGPS), 1.91 (ChemAxon). https://www.hmdb.ca/metabolites/HMDB0247242. View Source
